3-(5-Acetylfuran-2-yl)benzoic acid
Description
3-(5-Acetylfuran-2-yl)benzoic acid is a benzoic acid derivative featuring a 5-acetyl-substituted furan ring attached to the benzene core at the meta position. The acetyl group on the furan moiety introduces electron-withdrawing effects, which may influence the compound’s acidity, solubility, and reactivity.
Properties
Molecular Formula |
C13H10O4 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(5-acetylfuran-2-yl)benzoic acid |
InChI |
InChI=1S/C13H10O4/c1-8(14)11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
ICCMRETVRGYFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs, their molecular properties, and substituent effects:
Key Observations:
- This property is critical in drug design, where solubility and bioavailability are influenced by ionization .
- Pharmacological Potential: Analogs such as 2-(5-fluoro-3-ethylsulfanylbenzofuran-2-yl)acetic acid demonstrate antibacterial and antitumor activities, suggesting that the acetylfuran-benzoic acid scaffold could be explored for similar applications .
- Synthetic Utility : Compounds like 3-methylbenzofuran-5-carboxylic acid are used in industrial synthesis, highlighting the role of benzoic acid derivatives as intermediates in organic chemistry .
Physicochemical and Functional Differences
- Acidity : The acetyl group in this compound likely lowers the pKa of the benzoic acid group compared to 3-(5-Methyl-2-Furyl)benzoic acid (methyl is electron-donating). This difference may affect solubility in aqueous systems.
- Synthetic Pathways : The synthesis of this compound may involve Friedel-Crafts acylation or cross-coupling reactions, similar to methods used for benzofuran-acetic acid derivatives (e.g., ) .
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